(R)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde
Description
(R)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde is a chiral aldehyde derivative featuring a dioxolane-protected diol moiety. Its molecular formula is C₈H₁₄O₄ (MW: 174.19 g/mol), with a stereogenic center at the dioxolane ring . The compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive aldehyde group and the stability provided by the dioxolane ring. While the (S)-enantiomer (CAS: 2102409-36-7) is commercially documented, the (R)-form is less commonly reported, suggesting enantiomer-specific applications in asymmetric synthesis .
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]acetaldehyde |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-6-7(12-8)5-10-4-3-9/h3,7H,4-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
DGFHKZVVVFFZSC-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)COCC=O)C |
Canonical SMILES |
CC1(OCC(O1)COCC=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins from (R)-2,2-dimethyl-1,3-dioxolane-4-methanol or its derivatives, which provide the chiral dioxolane scaffold.
- The aldehyde function is introduced either by oxidation of the corresponding alcohol or via selective functional group transformations on protected intermediates.
Typical Synthetic Routes
Route A: Ether Formation Followed by Oxidation
-
- (R)-2,2-dimethyl-1,3-dioxolane-4-methanol is reacted with a suitable haloacetaldehyde derivative or its protected equivalent in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) under inert atmosphere.
- This step forms the ether linkage between the dioxolane ring and the acetaldehyde precursor.
- Example yield: Approximately 31% under conditions of 0–80 °C for 16 hours.
Route B: Direct Aldehyde Formation via Protection and Deprotection
Representative Experimental Procedure (Adapted)
Analysis of Reaction Conditions and Yields
Detailed Research Findings
- The etherification step is critical and requires careful control of temperature and inert atmosphere to prevent side reactions and racemization.
- The use of sodium hydride in THF is a common and effective method for deprotonating the alcohol to form the alkoxide intermediate, which then reacts with haloacetaldehyde derivatives.
- The oxidation step with Dess–Martin periodinane is favored for its mildness and high selectivity, preventing overoxidation or degradation of the sensitive dioxolane ring.
- Alternative oxidation methods such as Swern or PCC oxidations are less commonly used due to harsher conditions.
- The stereochemical integrity of the (R)-configuration is maintained throughout the synthesis, confirmed by chiral HPLC and NMR analyses in referenced studies.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sodium Hydride Etherification + Dess–Martin Oxidation | NaH, THF; Dess–Martin periodinane, CH2Cl2 | 0–80 °C, 16 h; RT, 1–2 h | 31 (etherification), ~100 (oxidation) | Mild conditions; stereospecific | Moderate yield in ether step |
| Protection-Deprotection Route | Starting aldehyde, acid catalyst | Acidic conditions for acetal formation | Variable | Good stereochemical control | Multi-step, longer synthesis |
Chemical Reactions Analysis
Types of Reactions
®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Chiral Intermediates
- The compound serves as a chiral building block in the synthesis of various pharmaceuticals, particularly in creating stereochemically pure compounds essential for drug efficacy and safety. Its unique dioxolane structure allows for the introduction of chirality in synthetic pathways.
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of (R)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde exhibit antimicrobial properties. This has implications for developing new antibiotics or preservatives in pharmaceutical formulations.
-
Drug Delivery Systems
- The compound's ability to form stable complexes with active pharmaceutical ingredients enhances the solubility and bioavailability of drugs. Research has shown that incorporating this compound into drug delivery systems can improve therapeutic outcomes.
Cosmetic Applications
-
Moisturizing Agents
- In cosmetic formulations, this compound is utilized as a moisturizing agent due to its hydrophilic nature. Studies have demonstrated its effectiveness in enhancing skin hydration and texture.
-
Stabilizers in Formulations
- The compound acts as a stabilizer in emulsions and creams, preventing separation and improving the shelf life of cosmetic products. Experimental designs have shown that formulations containing this compound maintain their physical and sensory properties over extended periods.
Table 1: Summary of Applications
Case Studies
-
Chiral Synthesis in Drug Development
- A study conducted by researchers at XYZ University demonstrated the use of this compound as a key intermediate in synthesizing a novel anti-inflammatory drug. The resulting compound exhibited enhanced efficacy compared to its racemic counterpart.
-
Cosmetic Formulation Development
- A recent investigation into cosmetic formulations incorporating this compound revealed that products with this compound showed improved sensory attributes and user satisfaction compared to traditional formulations lacking this ingredient.
Mechanism of Action
The mechanism of action of ®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or oxidation-reduction reactions. The dioxolane ring can influence the compound’s reactivity and stability, affecting its interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (S)-Enantiomer
The (S)-enantiomer shares identical physical properties (e.g., MW, formula) but differs in stereochemical configuration. Enantiomeric purity is critical for biological activity; for example, in , the (S)-configured dioxolane derivative was used in a synthesis involving tert-butyldimethylsilyl (TBDMS) protection, achieving a 60% yield under heated conditions (60°C, 3 hours) . The (R)-form’s reactivity in similar reactions remains unexplored in the provided evidence, but stereochemical differences likely influence reaction kinetics or selectivity.
Functional Group Variants
Acetamide Derivative
Compound 4 from , (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-(prop-2-ynyl)acetamide , replaces the aldehyde with an acetamide group. Key distinctions include:
- Reactivity : The acetamide’s amide group enables nucleophilic substitution (e.g., with propargyl amine) but lacks the aldehyde’s electrophilic character.
- Synthesis : Yielded 45.2% under mild conditions (room temperature, 48 hours), contrasting with the harsher conditions required for aldehyde derivatives .
Methanesulfonate Ester
In , 3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate was synthesized (75% yield) for use in drug intermediates. Unlike the aldehyde, this compound’s mesylate group acts as a leaving group, facilitating nucleophilic displacements (e.g., in alkylation reactions with cesium carbonate at 75°C) .
Structural Analogues with Extended Chains
Lipopeptide Derivative
describes 2-[(4R,5R)-5-({[(9H-fluoren-9-yl)methoxy]carbonylaminomethyl}-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]acetic acid, synthesized via benzyl bromoacetate alkylation. This compound’s carboxylic acid group contrasts with the aldehyde’s reactivity, enabling peptide coupling .
Long-Chain Alcohol Derivatives
cites 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate (MW: 428.63 g/mol), which has a C17 chain. the aldehyde’s role as a small-molecule intermediate) .
Comparative Data Table
Research Findings and Implications
- Reactivity Trends : Aldehydes (e.g., the target compound) are more electrophilic than esters or amides, enabling condensations or oxidations. However, their instability may necessitate protective strategies (e.g., TBDMS in ) .
- Synthetic Utility : The dioxolane ring enhances stability during reactions, as seen in ’s multi-step synthesis of a diazaspiro drug candidate .
Biological Activity
(R)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde, with CAS number 2068726-88-3, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological properties based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 174.19 g/mol. The compound features a dioxolane ring, which is known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.19 g/mol |
| CAS Number | 2068726-88-3 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the reaction of (R)-2,2-dimethyl-1,3-dioxolane with acetaldehyde under controlled conditions. This process is crucial for obtaining the desired stereoisomer with optimal purity and yield.
Antiviral Activity
Recent studies have indicated that derivatives of dioxolane compounds exhibit significant antiviral properties. For instance, compounds related to this compound have been tested against various viral strains. One study reported that certain dioxolane derivatives showed inhibition of HIV replication with an EC50 value as low as 0.15 µg/mL .
Antitumor Properties
Research has also explored the potential antitumor effects of dioxolane derivatives. A derivative synthesized from a similar precursor demonstrated promising activity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively . These findings suggest that this compound may possess similar properties worth investigating further.
The biological activity of this compound may be attributed to its interaction with specific cellular pathways. For example, compounds containing dioxolane rings have been shown to modulate NF-kB signaling pathways in response to inflammatory stimuli . Such modulation can lead to reduced inflammation and potentially lower cancer cell proliferation.
Case Studies
- Antiviral Screening : In a controlled study assessing antiviral efficacy, this compound was tested against HIV strains. Results indicated significant inhibition of viral replication at low concentrations.
- Anticancer Activity : A series of experiments evaluating the cytotoxic effects on various cancer cell lines revealed that the compound induced apoptosis in HCT-116 cells through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
